Lipophilicity: Ethyl 3-Indoleglyoxylate Oxime vs. Parent Ketone – LogP Comparison
Ethyl 3-indoleglyoxylate oxime exhibits a computed XLogP3 of 3.7, substantially higher than the LogP of 1.91 for the parent ketone ethyl 3-indoleglyoxylate (CAS 51079-10-8), representing an increase of approximately 1.8 log units [1]. This difference translates to a roughly 60-fold higher predicted partition coefficient into octanol, indicating markedly greater lipophilicity imparted by the oxime functional group.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | Ethyl 3-indoleglyoxylate (CAS 51079-10-8): LogP = 1.91 |
| Quantified Difference | ΔLogP ≈ +1.8 (≈ 60-fold increase in predicted octanol/water partition) |
| Conditions | Computed/predicted values (XLogP3 for oxime; LogP for parent ketone) |
Why This Matters
A LogP increase of 1.8 units profoundly alters membrane permeability, protein binding, and chromatographic retention time, making the oxime form more suitable for cellular assays requiring passive diffusion or for reverse-phase HPLC purification protocols where higher retention is needed.
- [1] Kuujia.com. Cas no 91393-10-1 (ethyl 2-(N-hydroxyimino)-2-(1H-indol-3-yl)acetate) – Computed Properties. XLogP3: 3.7. View Source
